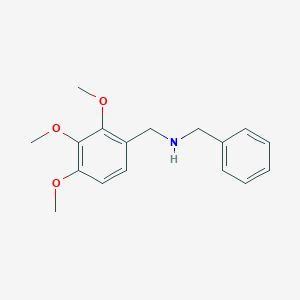

Benzyl-(2,3,4-trimethoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is an organic compound that features a benzyl group attached to a 2,3,4-trimethoxybenzylamine moiety

作用機序

Target of Action

Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), primarily targets the mitochondria in cells . It is known to improve mitochondrial functions by reducing the excessive release of reactive oxygen species (ROS) and inorganic phosphates .

Mode of Action

TMZ acts as a cytoprotective agent . It interacts with its targets (mitochondria) by shifting the metabolism from fatty acids to glucose, which requires less oxygen for energy production . This shift in metabolism helps to protect cells, particularly in the heart, from damage caused by low oxygen levels or ischemia .

Biochemical Pathways

TMZ affects the metabolic pathways involved in energy production. By promoting glucose metabolism over fatty acid metabolism, it reduces the oxygen demand of cells, particularly in ischemic conditions . This metabolic shift helps to maintain ATP production and preserve cellular function during periods of reduced oxygen availability .

Pharmacokinetics

It is known that tmz is administered orally and is used in the treatment of angina pectoris, chorioretinal disturbances, and vertigo .

Result of Action

The primary result of TMZ’s action is the protection of cells from ischemic injury. By shifting cellular metabolism towards glucose, TMZ helps to maintain energy production under conditions of reduced oxygen availability. This can help to prevent cell death and preserve tissue function .

Action Environment

The efficacy and stability of TMZ can be influenced by various environmental factors. For instance, the presence of ischemic conditions (low oxygen levels) can enhance the protective effects of TMZ . .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(2,3,4-trimethoxy-benzyl)-amine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with benzylamine under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using similar reductive amination techniques. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Benzyl-(2,3,4-trimethoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

科学的研究の応用

Benzyl-(2,3,4-trimethoxy-benzyl)-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

類似化合物との比較

Similar Compounds

Trimetazidine: A well-known anti-ischemic drug with a similar 2,3,4-trimethoxybenzyl structure.

ALM-802: A compound with a similar pharmacophore used in cardioprotective research.

Uniqueness

Benzyl-(2,3,4-trimethoxy-benzyl)-amine is unique due to its specific combination of benzyl and 2,3,4-trimethoxybenzylamine moieties, which confer distinct chemical and biological properties. Its potential as a cardioprotective agent sets it apart from other similar compounds .

生物活性

Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), is a compound that has garnered attention for its potential biological activities, particularly in the fields of cardiology and neuroprotection. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a benzyl group attached to a trimethoxy-substituted benzyl moiety. Its molecular formula is C16H19N with a molecular weight of approximately 245.34 g/mol.

- Synonyms : Trimetazidine (TMZ) is the most commonly used name in clinical settings.

This compound primarily acts as a cytoprotective agent . Its mechanisms include:

- Targeting Mitochondria : TMZ predominantly affects mitochondrial function by shifting cellular metabolism from fatty acid oxidation to glucose oxidation. This shift reduces oxygen demand in ischemic conditions.

- Biochemical Pathways : By promoting glucose metabolism, it helps maintain ATP production during reduced oxygen availability, thereby protecting cells from ischemic injury.

Cardioprotective Effects

Research indicates that TMZ exhibits significant anti-ischemic and antiarrhythmic properties:

- Clinical Applications : It is used in the treatment of angina pectoris and has shown promise in managing chorioretinal disturbances and vertigo.

- Studies : A study demonstrated that TMZ administration improved myocardial energy metabolism in patients with coronary artery disease.

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of TMZ:

- Mechanisms : It may exert protective effects against neuronal damage through antioxidant mechanisms and by enhancing cerebral blood flow.

- Research Findings : Experimental models have shown that TMZ can mitigate damage in conditions such as stroke and neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Cardioprotective | Reduces ischemic injury | |

| Antiarrhythmic | Stabilizes cardiac rhythm | |

| Neuroprotective | Protects against neuronal damage | |

| Metabolic Modulation | Shifts metabolism to glucose |

Case Studies

-

Cardiac Patients Study :

- In a double-blind study involving patients with stable angina, those treated with TMZ showed a significant reduction in angina episodes compared to placebo.

- Results indicated improved exercise tolerance and reduced myocardial oxygen consumption.

-

Neuroprotection in Stroke Models :

- Animal studies demonstrated that TMZ administration prior to induced ischemia resulted in reduced infarct size and improved neurological scores post-stroke.

- The protective effect was attributed to enhanced glucose utilization and reduced oxidative stress.

特性

IUPAC Name |

1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYGEYFQNOYZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354344 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-80-5 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。